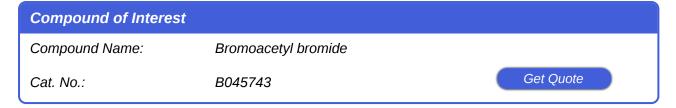


An In-depth Technical Guide to Bromoacetyl Bromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bromoacetyl bromide**, a critical reagent in organic synthesis, with a focus on its properties, applications, and handling protocols relevant to research and development.

Core Properties of Bromoacetyl Bromide

Bromoacetyl bromide is a highly reactive, colorless to light yellow liquid known for its pungent odor.[1][2][3] It serves as a versatile building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[2][4] Its utility stems from the presence of two reactive centers: the acyl bromide and the alpha-bromo carbon, which allow for a variety of chemical transformations.

Data Presentation: Key Physical and Chemical Properties

The following table summarizes the essential quantitative data for **Bromoacetyl bromide**.



Property	Value	Citations
CAS Number	598-21-0	[1][2]
Molecular Formula	C ₂ H ₂ Br ₂ O	[1]
Molecular Weight	201.86 g/mol	[5][6]
Boiling Point	147 - 150 °C (at 760 mmHg)	[2][5][6][7][8]
Melting Point	< 0 °C	[5][7]
Density	2.317 g/cm³ (at 25 °C)	[5][6][8]
Vapor Pressure	3.8 mmHg (at 25 °C)	[5][6]
Refractive Index	n20/D 1.547	[2][6][8]
Flash Point	105 °C	[5]
Solubility	Miscible with acetone.	[5]

Reactivity, Stability, and Handling

Reactivity Profile:

Bromoacetyl bromide is a potent electrophile. Its high reactivity is a double-edged sword, making it highly useful in synthesis but also demanding careful handling.

- Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles. The acyl
 bromide is susceptible to nucleophilic acyl substitution, while the alpha-bromo carbon is
 prone to SN2 displacement.
- Water Reactivity: It reacts violently with water and moisture, hydrolyzing to form hydrobromic acid and bromoacetic acid.[2][3][7] This reactivity necessitates the use of anhydrous conditions during its use and storage.[9][10]
- Incompatibilities: **Bromoacetyl bromide** is incompatible with alcohols, strong bases (including amines), and strong oxidizing agents.[2][3][7] It may also react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[2][3]



Stability and Storage:

Under recommended storage conditions, **Bromoacetyl bromide** is stable.[5] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[7][11][12] The recommended storage temperature is typically between 2 and 8 °C.[6][7][12] Containers should be kept tightly sealed and, if opened, must be carefully resealed and kept upright to prevent leakage.[11][12]

Hazardous Decomposition:

Upon heating or in a fire, **Bromoacetyl bromide** can decompose, releasing toxic and irritating fumes, including hydrogen bromide and bromophosgene.[1][3]

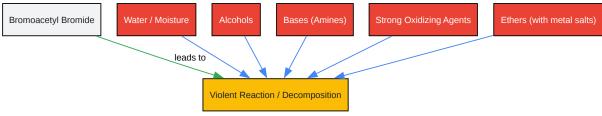


Figure 1: Reactivity Profile of Bromoacetyl Bromide

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Figure 1: Reactivity Profile of Bromoacetyl Bromide

Applications in Drug Development and Research

Bromoacetyl bromide is a cornerstone reagent for introducing the bromoacetyl group into molecules, a versatile functional group for further chemical modifications.[4]

Pharmaceutical Synthesis:

Its primary role in drug development is the synthesis of key intermediates for a range of Active Pharmaceutical Ingredients (APIs).[4] Notable applications include:

 Synthesis of Heterocyclic Compounds: It is widely used in the production of various heterocyclic structures that form the core of many drugs.[8]



- Antibiotic Synthesis: It is a key intermediate in the synthesis of certain antibiotics, such as thiosemicarbazide cephalosporins.[13]
- Metal-Based Drug Precursors: It is used to convert p-arsanilic acid into a precursor for the metal-based drug PENAO.[6][8]
- Acylating Agent: It serves as an acylating agent, for example, in the reaction with 10Hphenothiazine to produce 10-bromoacetyl-10H-phenothiazine.[2]

Agrochemical Synthesis:

In the agrochemical industry, **Bromoacetyl bromide** is utilized in the synthesis of pesticides, including herbicides and insecticides.[4] The reactive bromoacetyl group can be incorporated into molecules designed to target specific biological pathways in pests.[4]

Other Research Applications:

- Conversion of amines to azido acetamides.[6][8]
- Synthesis of bifunctional quaternizing agents like N,N'-bis(bromoacetyl) cystamine.[6][8]
- Preparation of imidazolium or pyridinium-based ionic liquids.

Experimental Protocols and Methodologies

The following section outlines a generalized experimental protocol for a common application of **Bromoacetyl bromide**: the N-acylation of a substrate, based on procedures described in the literature.

General Protocol for N-Acylation:

This procedure describes the acylation of a chiral sultam, a common step in asymmetric synthesis, and is adapted from a published large-scale preparation.[9]

Materials and Equipment:

Three-necked, round-bottomed flask



- Magnetic stirrer and stir bar
- Pressure-equalizing dropping funnel
- Argon or Nitrogen inlet for inert atmosphere
- Low-temperature bath (e.g., dry ice/acetone)
- Substrate (e.g., Oppolzer's camphor sultam)
- Anhydrous solvent (e.g., Tetrahydrofuran THF)
- Base (e.g., n-butyllithium in hexanes)
- Bromoacetyl bromide (≥98%)
- Quenching solution (e.g., saturated ammonium chloride)
- Solvents for workup (e.g., ethyl acetate, brine)

Methodology:

- Preparation: The reaction vessel is dried, assembled, and purged with an inert gas (Argon or Nitrogen).
- Deprotonation: The substrate is dissolved in the anhydrous solvent (THF) and cooled to -78
 °C. The base (n-butyllithium) is added dropwise to form the corresponding lithium salt.
- Acylation: A solution of Bromoacetyl bromide in anhydrous THF is prepared separately.
 This solution is then added slowly (e.g., via cannula or dropping funnel) to the cooled lithium salt solution at -78 °C.[9]
- Reaction Monitoring: The reaction is stirred at low temperature for a specified time (e.g., 2 hours).[9] Progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.[9]
- Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching solution.







 Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

• Purification: If necessary, the crude product is purified by techniques such as column chromatography or crystallization.



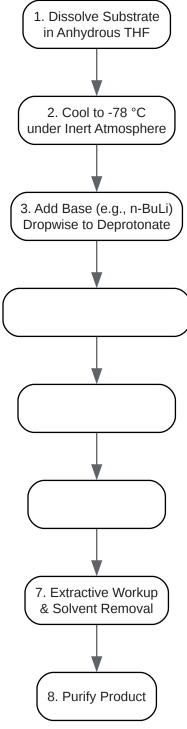


Figure 2: General Workflow for N-Acylation

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Figure 2: General Workflow for N-Acylation

Safety, Handling, and First Aid



Bromoacetyl bromide is a hazardous substance that requires strict safety protocols.

Hazard Summary:

- Corrosive: Causes severe skin burns and serious eye damage.[5][7][11] Brief contact can lead to second and third-degree burns.[1] It is also a lachrymator (a substance that causes tearing).[10][11]
- Toxic: May be toxic by ingestion, inhalation, and skin absorption.[1][2] Inhalation can cause severe irritation and corrosive injuries to the upper respiratory system.[2][7]
- Water-Reactive: Reacts violently with water.[7][10]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8 inches) are mandatory.[10][11]
- Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent skin exposure.[7][10][11]
- Respiratory Protection: Use only under a chemical fume hood.[10] If ventilation is inadequate, a self-contained breathing apparatus (SCBA) or an appropriate respirator must be worn.[5][11]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the
 eyelids. Remove contact lenses if present and easy to do. Seek immediate medical
 attention.[5][10][11]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[5][10][11]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10][11]



• Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10][11]

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